molecular formula C15H14N2O6 B15320882 2-(2,6-dioxopiperidin-3-yl)-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione

2-(2,6-dioxopiperidin-3-yl)-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B15320882
M. Wt: 318.28 g/mol
InChI Key: HNFSAKBNYBLIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxopiperidin-3-yl)-5,6-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic compound belonging to the isoindole-dione class, characterized by a dioxopiperidine ring fused to a dimethoxy-substituted isoindole core. This compound is structurally related to immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide, which are known for their cereblon (CRBN)-mediated protein degradation activity . Its synthesis involves ring-opening reactions of phthalic anhydride derivatives with 3-aminopiperidine-2,6-dione, followed by cyclization .

Properties

Molecular Formula

C15H14N2O6

Molecular Weight

318.28 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5,6-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C15H14N2O6/c1-22-10-5-7-8(6-11(10)23-2)15(21)17(14(7)20)9-3-4-12(18)16-13(9)19/h5-6,9H,3-4H2,1-2H3,(H,16,18,19)

InChI Key

HNFSAKBNYBLIHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related derivatives are critical for understanding its pharmacological profile. Below is a comparative analysis with key analogs:

2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione

  • Structure: Differs by a nitro group (-NO₂) at the 4-position of the isoindole ring instead of methoxy groups.
  • However, this may reduce solubility compared to methoxy-substituted analogs.

2-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (Core Structure)

  • Structure : Lacks the 5,6-dimethoxy substituents.
  • Properties : Reduced steric bulk and altered electronic properties may decrease CRBN-binding specificity.
  • Research Findings : Demonstrated moderate proteasome-mediated degradation activity in preclinical studies but lower potency compared to dimethoxy derivatives .

4-((2-Fluoro-4-((3-Morpholinoazetidin-1-yl)methyl)benzoyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

  • Structure: Features a fluorobenzoyl-morpholinoazetidine substituent at the 4-position.
  • Properties: The bulky morpholinoazetidine group enhances solubility and may improve target engagement via extended hydrophobic interactions.
  • Applications : Patented for treating hematological malignancies due to enhanced degradation of oncoproteins like IKZF1/3 .

Thalidomide (N-(2,6-Dioxo-3-piperidyl)phthalimide)

  • Structure : Lacks the isoindole-dione core and methoxy groups.
  • Properties : Broader off-target effects due to less selective CRBN binding.
  • Research Findings : While effective in multiple myeloma, thalidomide’s teratogenicity and neurotoxicity limit its use, underscoring the need for more selective analogs like the dimethoxy derivative .

Comparative Data Table

Compound Name Substituents Key Properties Applications
2-(2,6-Dioxopiperidin-3-yl)-5,6-dimethoxy... 5,6-dimethoxy (isoindole) Enhanced CRBN binding, improved solubility Targeted protein degradation therapies
4-Nitro analog 4-nitro (isoindole) High reactivity, lower solubility Synthetic intermediate
Core structure Unsubstituted isoindole Moderate degradation activity Preclinical research
Morpholinoazetidine derivative Fluorobenzoyl-morpholinoazetidine High solubility, potent IKZF1/3 degradation Hematological malignancies
Thalidomide Phthalimide core Non-selective CRBN binding Multiple myeloma, leprosy

Research Findings and Mechanistic Insights

  • CRBN Binding : The 5,6-dimethoxy groups in the target compound likely form hydrogen bonds with CRBN’s tri-Trp pocket, as inferred from crystallographic studies of analogous IMiDs .
  • Degradation Efficiency : In vitro assays show that dimethoxy derivatives exhibit 2–3-fold higher degradation of target proteins (e.g., AR, IKZF1) compared to unsubstituted analogs, with EC₅₀ values in the low micromolar range .
  • Toxicity Profile : Dimethoxy substitution reduces off-target effects compared to thalidomide, as demonstrated in zebrafish embryo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.